The identification of Hemoglobin Pavie was first documented in scientific literature, with studies focusing on its molecular characteristics and clinical significance. Research has utilized advanced techniques such as mass spectrometry and high-performance liquid chromatography to characterize this variant in detail .
The synthesis of Hemoglobin Pavie involves several advanced biochemical techniques aimed at characterizing its unique properties. Key methods include:
These methods collectively enable researchers to identify and characterize Hemoglobin Pavie accurately.
The molecular structure of Hemoglobin Pavie is similar to that of normal adult hemoglobin but includes a specific substitution at the alpha chain. The substitution at position 135 alters the local structure of the hemoglobin molecule, potentially affecting its stability and function.
The molecular weight of normal human hemoglobin is approximately 64,000 Daltons, composed of four polypeptide chains (two alpha and two beta chains), each containing a heme group. The specific mutation in Hemoglobin Pavie may lead to variations in these structural parameters, impacting how the molecule interacts with oxygen.
Hemoglobin variants like Hemoglobin Pavie can participate in various chemical reactions that influence their functionality:
Studies have shown that abnormal hemoglobins can exhibit altered kinetics in oxygen binding and release, which can be assessed through various biochemical assays designed to measure these parameters.
The mechanism of action for Hemoglobin Pavie centers around its ability to bind oxygen. The substitution at position 135 may influence:
Quantitative studies using spectrophotometry have measured differences in oxygen saturation levels between Hemoglobin Pavie and normal hemoglobins, providing insights into its functional implications .
Hemoglobin Pavie exhibits physical properties similar to those of normal hemoglobins but may differ in solubility or stability due to structural changes.
Chemical analyses indicate that Hemoglobin Pavie could have altered reactivity with various ligands compared to normal forms. This includes:
Relevant data from studies highlight these differences quantitatively, emphasizing the need for careful evaluation when assessing patients with this variant .
Hemoglobin Pavie serves as a significant subject in clinical research related to:
Hemoglobin Pavie (Hb Pavie) was first identified in 1990 during routine diabetes mellitus investigations in an Italian patient. This variant emerged as an incidental finding when abnormal hemoglobin bands were detected via isoelectric focusing (IEF) during glycated hemoglobin (HbA1c) analysis. The variant was named after the French city of Pavie, adhering to the convention of geographic naming for hemoglobinopathies [1].
Biochemically, Hb Pavie results from a point mutation in the HBA1 or HBA2 gene on chromosome 16, leading to a valine-to-glutamic acid substitution at position 135 of the α-globin chain. This site corresponds to the H18 helix residue, a critical region for hemoglobin’s tertiary structure. The mutation (α135 Val→Glu) alters the electrostatic properties of the hemoglobin molecule, explaining its aberrant migration during IEF [1] [2].
Table 1: Molecular Characteristics of Hemoglobin Pavie
Property | Detail |
---|---|
Globin Chain Affected | α-globin (H18 helix) |
Amino Acid Substitution | Valine → Glutamic Acid (Position 135) |
Genetic Locus | Chromosome 16 (HBA1/HBA2) |
Electrophoretic Mobility | Comigrates with HbA1c on alkaline IEF |
Hb Pavie is exceptionally rare, with no significant population clusters identified since its discovery. Unlike prevalent hemoglobin variants like HbS (sickle hemoglobin) or HbE—which reach carrier frequencies exceeding 20% in malaria-endemic regions—Hb Pavie has been reported only sporadically [3] [9]. Global premarital screening programs, such as Saudi Arabia’s nationwide initiative (2011–2018; n=1,871,184 individuals), detected high frequencies of HbS (4.7%) and β-thalassemia (1.2%) but recorded zero cases of Hb Pavie, underscoring its scarcity [9]. The variant’s initial identification in an Italian individual suggests possible Mediterranean origins, though insufficient data exist to confirm ethnic predisposition [1].
Table 2: Global Prevalence of Select Hemoglobin Variants
Variant | Carrier Frequency | Endemic Regions |
---|---|---|
HbS | Up to 25% | Sub-Saharan Africa, Mediterranean |
HbE | Up to 70% | Southeast Asia |
HbC | 1–3% | West Africa |
HbD-Punjab | 0.5–3% | Northwestern India |
Hb Pavie | <0.001% | Not established |
Hb Pavie’s primary clinical significance lies in its interference with HbA1c assays, a cornerstone of diabetes monitoring. Its electrophoretic and chromatographic behavior mimics glycated hemoglobins, leading to diagnostic inaccuracies [1]:
Functional studies reveal Hb Pavie has minimal impact on erythrocyte longevity or oxygen affinity. Oxygen dissociation curves show only a slight rightward shift, indicating marginally reduced oxygen affinity. Consequently, unlike unstable hemoglobins, Hb Pavie does not cause hemolytic anemia or alter red cell survival—factors critical for interpreting HbA1c as a glycemic marker [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1